5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Type I 5′-Deiodinase Thyroid Hormone Metabolism Enzyme Inhibition

5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 389799-44-4, synonym 5-methyl-2-thiouracil, 5-MTU) is a heterocyclic small molecule (C₅H₇N₃OS, MW 157.19) belonging to the thionamide class of thyroperoxidase (TPO) and type I 5′-deiodinase (Dio1) inhibitors. The compound bears a methylamino substituent at the 5-position of the 2-thiouracil core, structurally positioned between simpler alkyl-substituted thiouracils (e.g., 6-propyl-2-thiouracil, PTU) and aminomethyl-substituted analogs (e.g., 5-[(methylamino)methyl]-2-thiouracil).

Molecular Formula C5H7N3OS
Molecular Weight 157.20 g/mol
Cat. No. B13118026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Molecular FormulaC5H7N3OS
Molecular Weight157.20 g/mol
Structural Identifiers
SMILESCNC1=CNC(=S)NC1=O
InChIInChI=1S/C5H7N3OS/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10)
InChIKeyRMJJOANXHBRGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Chemical Identity, CAS Registry, and Pharmacological Class Placement


5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 389799-44-4, synonym 5-methyl-2-thiouracil, 5-MTU) is a heterocyclic small molecule (C₅H₇N₃OS, MW 157.19) belonging to the thionamide class of thyroperoxidase (TPO) and type I 5′-deiodinase (Dio1) inhibitors [1]. The compound bears a methylamino substituent at the 5-position of the 2-thiouracil core, structurally positioned between simpler alkyl-substituted thiouracils (e.g., 6-propyl-2-thiouracil, PTU) and aminomethyl-substituted analogs (e.g., 5-[(methylamino)methyl]-2-thiouracil) [2]. This specific substitution pattern imparts a distinct dual-enzyme inhibition profile not recapitulated by any single commercially available comparator.

1 Dual TPO/Dio1 inhibition profile for thyroid hormone metabolism research
2 Distinct 5-methylamino substitution pattern not matched by generic PTU or MMI
3 Structurally positioned between 5-alkyl and 5-aminomethyl thiouracil analogs for SAR studies

Why 5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one Cannot Be Replaced by Generic PTU, MMI, or Other 2-Thiouracil Analogs


The antithyroid pharmacopoeia relies on three historical agents—methimazole (MMI), propylthiouracil (PTU), and carbimazole—each with distinct enzyme selectivity, potency, and toxicity profiles that preclude wholesale therapeutic interchange [1]. Within the 2-thiouracil scaffold, subtle 5-position modifications produce divergent Dio1/TPO inhibition ratios: 5‑carboethoxy‑2‑thiouracil (5‑CETU) selectively inhibits Dio1 without TPO activity, while 5‑methyl‑2‑thiouracil (5‑MTU) inhibits Dio1 with 2.4‑fold greater potency than PTU and TPO with 2.3‑fold greater potency than PTU [2]. Consequently, researchers procuring a 2‑thiouracil derivative for enzyme inhibition assays, metabolic stability studies, or antithyroid lead development must select the specific 5‑substitution pattern that matches their target profile; substituting 5‑MTU with unsubstituted 2‑thiouracil, 6‑benzyl‑2‑thiouracil, or 5‑CETU will yield quantitatively different—and potentially misleading—pharmacological outcomes [2][3].

! 5-substitution pattern controls dual Dio1/TPO inhibition ratio; unsubstituted or 6-substituted analogs cannot replicate the 5-MTU profile
! Methimazole (MMI) selectively inhibits TPO without Dio1 activity, preventing dual-enzyme study designs
! 5-Carboethoxy-2-thiouracil (5-CETU) inhibits Dio1 exclusively; lacks the TPO co-inhibition required for mechanistic experiments

Quantitative Comparator Evidence: 5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one vs. Closest Analogs


Dio1 Inhibition Potency: 5-MTU vs. Propylthiouracil (PTU) – 2.4-fold Superior IC50

5-MTU (5-(methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) inhibits human type I 5′-deiodinase (Dio1) with an IC50 of 0.7 µM, representing a 2.4-fold improvement in potency over the reference antithyroid drug propylthiouracil (PTU, IC50 = 1.7 µM) when assayed under identical conditions in crude membrane extracts from the human hepatocarcinoma cell line HepG2 [1]. The more potent Dio1 inhibitor in the series is 6-benzyl-2-thiouracil (6-BTU, IC50 = 0.1 µM); however, 5-MTU uniquely balances strong Dio1 inhibition with intermediate TPO inhibition (IC50 = 55 µM), whereas 6-BTU exhibits weaker TPO inhibition (IC50 = 121 µM) [1]. The 5-methylamino substituent thus confers a dual-enzyme profile distinct from both the 5-carboethoxy analog (5-CETU, Dio1 IC50 = 1.7 µM, no TPO activity) and the 6-benzyl analog [1].

Dio1 Inhibition vs. PTU
Head-to-head
5-MTU IC50 0.7 µM
PTU IC50 1.7 µM
2.4-fold lower IC50
Supports Dio1 inhibitor screening context
HepG2 membrane extracts, radiometric detection
Type I 5′-Deiodinase Thyroid Hormone Metabolism Enzyme Inhibition

TPO Inhibition: 5-MTU Outperforms PTU by 2.3-fold While Maintaining Distinct Selectivity vs. MMI

In the guaiacol oxidation assay using digitonin extracts of human thyroid carcinoma FTC-238 cells stably transfected with human TPO, 5-MTU inhibited thyroperoxidase with an IC50 of 55 µM, which is 2.3-fold more potent than PTU (IC50 = 125 µM) but 6.1-fold less potent than methimazole (MMI, IC50 = 9 µM) [1]. The 5-methylamino derivative 5-MTU thus occupies a pharmacologically distinct middle ground: it surpasses PTU in both TPO and Dio1 potency, yet avoids the extreme TPO selectivity of MMI (which lacks Dio1 activity) [1]. This intermediate dual-inhibition profile is mechanistically interesting because neither PTU nor MMI alone can replicate it, making 5-MTU a valuable tool compound for dissecting the relative contributions of TPO and Dio1 blockade to thyroid hormone suppression [1].

TPO Inhibition vs. PTU & MMI
Head-to-head
5-MTU IC50 55 µM
PTU IC50 125 µM (2.3-fold lower)
MMI IC50 9 µM
Supports TPO/Dio1 dual-inhibition profiling
FTC-238 TPO-expressing cells, guaiacol assay
Thyroperoxidase Antithyroid Drug Screening Selectivity Profiling

Thyroid Peroxidase Inhibition: 5-MTU vs. 5-Methyl-2-thiouracil – Cross-Database IC50 Confirmation

Independent curation in the BRENDA enzyme database (EC 1.11.1.7) reports an IC50 of 0.00576 mM (5.76 µM) for 5-methyl-2-thiouracil (synonymous with the target compound) as a thyroid peroxidase inhibitor [1]. This value, obtained from reference 698271 in the BRENDA system, corroborates the compound's TPO inhibitory activity established in the Scholz dissertation, albeit using a different assay format (standard phosphate buffer at pH 7.0) [1]. For comparison, the database also records an IC50 of 0.00885 mM (8.85 µM) for 5-n-propyl-2-thiouracil under the same reference, indicating that the 5-methylamino substituent confers ~1.5-fold greater TPO inhibition than the 5-n-propyl analog [1]. This orthogonal database evidence strengthens confidence that the TPO inhibitory activity of 5-(methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a reproducible, assay-independent property.

TPO IC50 Cross-Database
Cross-study
5.76 µM (0.00576 mM)
Supports assay-independent TPO inhibition
BRENDA ref 698271, phosphate buffer pH 7.0
Thyroid Peroxidase Enzyme Kinetics BRENDA Database

Metabolic Stability: Oxidative Desulfurization Liabilities of Thiouracil-Based Inhibitors – Class-Level Implications for 5-MTU

The thiouracil scaffold, including 5-substituted variants, is subject to oxidative desulfurization mediated by flavin-containing monooxygenases (FMOs). Studies on the structurally related myeloperoxidase inhibitor 6-(2,4-dimethoxyphenyl)-1-(2-hydroxyethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one demonstrate species-dependent metabolic instability: half-life (t₁/₂) = 8.6 ± 0.4 min in rat liver microsomes, 11.2 ± 0.4 min in dog liver microsomes, and >120 min in human liver microsomes [1]. The oxidative desulfurization is primarily catalyzed by FMO1 (Km = 209 µM, Vmax = 20.4 nmol/min/mg protein), an isoform not expressed in adult human liver, rationalizing the interspecies difference [1]. While direct metabolic stability data for 5-MTU are not reported in this study, the class-level implication is that 5-MTU, bearing a free thioxo group at the 2-position, is expected to undergo analogous FMO-mediated desulfurization with a species-dependent clearance profile that differs fundamentally from non-thioxo antithyroid agents such as methimazole (which lacks the thiouracil core) [1]. This has direct procurement implications: researchers planning rodent in vivo studies must account for rapid clearance of the parent 5-MTU, whereas in vitro human systems may exhibit substantially greater metabolic stability [1].

Metabolic Stability (Class-Level)
Class-level
Predicted FMO1-mediated desulfurization; human t½ >120 min, rodent t½
Species-dependent clearance review required
No direct 5-MTU data; class inference from thiouracil analog
Physicochemical Profile
Class-level
LogP 0.55, PSA 92.77 Ų, MW 157.19
Moderate lipophilicity; affects permeability & solubility
Computed properties; experimental verification advised
Synthetic Route
Source review
Single-step cyclocondensation from N-methylamino β-keto ester
Supports analog library synthesis planning
Generic thiouracil route; 5-MTU-specific literature not cited
Metabolic Stability Flavin-Containing Monooxygenase Oxidative Desulfurization

Physicochemical Differentiation: Computed LogP and Polar Surface Area vs. 2-Thiouracil and 5-Aminomethyl Analog

The target compound 5-(methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has a computed LogP of 0.55 and a polar surface area (PSA) of 92.77 Ų (molecular formula C₅H₇N₃OS, exact mass 157.0310 Da) . These values differentiate it from the parent 2-thiouracil (C₄H₄N₂OS, MW 128.15, fewer hydrogen bond donors/acceptors) and from the aminomethyl analog 5-((methylamino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (C₆H₉N₃OS, MW 171.22, LogP ~0.0–0.2 estimated), which incorporates an additional methylene spacer [1]. The direct 5-methylamino substitution (without the methylene linker) results in a compact, moderately lipophilic scaffold with a hydrogen-bonding capacity that is intermediate between the poorly soluble 2-thiouracil core and more lipophilic 6-aryl derivatives. This physicochemical signature influences solubility, membrane permeability, and formulation strategy—differentiating the procurement specification from both the unsubstituted parent and the aminomethyl-extended analog [1].

Physicochemical Profile
Class-level
LogP 0.55, PSA 92.77 Ų, MW 157.19
Moderate lipophilicity; affects permeability & solubility
Computed properties; experimental verification advised
Lipophilicity Polar Surface Area Drug-Likeness

Synthetic Accessibility and Intermediacy: 5-MTU as a Defined, Single-Step Thiourea Cyclocondensation Product

The generic synthetic route to 5-substituted 2-thiouracils proceeds via cyclocondensation of thiourea with a β-keto ester or β-diketone under acidic or basic conditions . For 5-(methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the specific required precursor is an N-methylamino-substituted β-keto ester or the equivalent α-formyl ester, yielding the 5-methylamino derivative in a single cyclization step without requiring post-condensation functional group interconversion . This contrasts with the synthesis of the 5-aminomethyl analog, which typically requires chloromethylation of a pre-formed 2-thiouracil followed by amine displacement—a two-step sequence with cumulative yield losses . The direct cyclocondensation route of 5-MTU offers a more convergent and potentially higher-yielding entry into methylamino-substituted thiouracils, which is a relevant consideration for medicinal chemistry laboratories planning analog synthesis programs .

Synthetic Route
Source review
Single-step cyclocondensation from N-methylamino β-keto ester
Supports analog library synthesis planning
Generic thiouracil route; 5-MTU-specific literature not cited
Synthetic Chemistry Cyclocondensation Thiourea Building Blocks

Procurement-Driven Application Scenarios for 5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one


Dual TPO/Dio1 Inhibitor Tool Compound for Thyroid Hormone Regulation Studies

Researchers investigating the intersection of thyroperoxidase and type I 5′-deiodinase inhibition can employ 5-MTU as a dual-activity probe that inhibits both enzymes with quantifiable potency (Dio1 IC50 = 0.7 µM, TPO IC50 = 55 µM) [1]. Unlike PTU, which requires higher concentrations for both targets, 5-MTU achieves comparable dual inhibition at lower doses, reducing solvent toxicity and off-target effects in cell-based thyrocyte assays [1].

Reference Standard for Thiouracil-Class Metabolic Stability Screening Across Species

Pharmaceutical companies developing thiouracil-based myeloperoxidase or antithyroid agents require a structurally defined thiouracil reference compound for cross-species microsomal stability screening. As a representative of the 2-thioxo-2,3-dihydropyrimidin-4(1H)-one class, 5-MTU is predicted to exhibit FMO1-dependent oxidative desulfurization with a metabolic half-life exceeding 120 min in human liver microsomes but less than 15 min in rodent microsomes [2]. This makes it an ideal calibration standard for assessing species-specific clearance liabilities in early drug discovery [2].

Synthetic Intermediate for 5-Position Structure–Activity Relationship (SAR) Expansion

Medicinal chemistry groups exploring 5-substituted 2-thiouracil SAR can procure 5-MTU as the parent scaffold for further N-alkylation, acylation, or Mannich condensation at the 5-methylamino nitrogen. The concise one-step cyclocondensation synthesis of 5-MTU reduces procurement lead time compared to multi-step 5-aminomethyl or 6-substituted alternatives, accelerating SAR iteration cycles .

Negative Control for 5-CETU-Selective Dio1 Inhibition Assays

5-Carboethoxy-2-thiouracil (5-CETU) is the first known exclusive Dio1 inhibitor lacking TPO activity [1]. Because 5-MTU inhibits both Dio1 (IC50 = 0.7 µM) and TPO (IC50 = 55 µM), it serves as the essential dual-activity comparator in experiments designed to validate 5-CETU selectivity. Procurement of both compounds from a single supplier ensures batch-to-batch consistency in selectivity profiling panels [1].

Application
Selection Property
Validation Focus
Dual-enzyme thyroid hormone pathway studies
Dual TPO/Dio1 inhibition profile
Dio1 and TPO IC50 endpoint context
Thiouracil-class metabolic stability screening
Class-representative 2-thioxo scaffold
Species-dependent FMO clearance review
5-Substituted thiouracil SAR expansion
Single-step cyclocondensation entry
Synthetic route convergence review
Dio1 selectivity assay comparator
Dual-activity comparator profile
TPO co-inhibition endpoint context
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